
Silanol, trichloro-
Description
Early Discoveries in Organosilicon Chemistry (19th–20th Century)
The origins of trichlorosilanol derivatives are rooted in the broader field of organosilicon chemistry, which began with the synthesis of tetraethylsilane by Charles Friedel and James Crafts in 1863. Their pioneering work demonstrated that silicon-carbon bonds could be stabilized, challenging prevailing assumptions about silicon’s reactivity. By reacting silicon tetrachloride with diethylzinc, they established a template for subsequent organosilicon syntheses.
Frederic Kipping’s research in the early 20th century further advanced the field. His development of Grignard reagent-based methods enabled the systematic production of alkyl- and arylsilanes, including precursors to chlorosilanes. Kipping’s erroneous term “silicone” (intended to describe ketone-like structures) inadvertently underscored the versatility of silicon-oxygen frameworks, which later became central to trichlorosilanol chemistry.
A pivotal breakthrough occurred in 1945 with Eugene Rochow’s Müller-Rochow process, which allowed large-scale production of methylchlorosilanes via the direct reaction of methyl chloride with silicon-copper alloys. This innovation laid the groundwork for industrial-scale synthesis of trichlorosilane (SiHCl₃), a direct precursor to trichlorosilanol. By the mid-20th century, trichlorosilane production reached ~1 million tons annually, driven by demand from the electronics and polymer industries.
Evolution of Production Methods for Semiconductor-Grade Precursors
The semiconductor industry’s reliance on ultrapure silicon necessitated advances in trichlorosilane purification, as even parts-per-billion impurities could compromise device performance. Two primary methods emerged:
Hydrochlorination of Metallurgical Silicon
Silicon powder reacts with hydrogen chloride at 300°C:
$$
\text{Si} + 3\,\text{HCl} \rightarrow \text{SiHCl}3 + \text{H}2 \quad \text{}
$$
This method achieves 80–90% yields but requires precise control to minimize byproducts like silicon tetrachloride (SiCl₄) and hexachlorodisilane (Si₂Cl₆).Direct Chlorination of Silicon Tetrachloride
Silicon tetrachloride undergoes hydrogenation:
$$
\text{Si} + 3\,\text{SiCl}4 + 2\,\text{H}2 \rightarrow 4\,\text{SiHCl}_3 \quad \text{}
$$
Though capital-intensive, this method offers superior impurity control, consuming 65–90 kWh/kg compared to 120–200 kWh/kg for hydrochlorination.
Parameter | Hydrochlorination | Direct Chlorination |
---|---|---|
Yield | 80–90% | 70–85% |
Energy Consumption | 65–90 kWh/kg | 120–200 kWh/kg |
Byproduct Complexity | High | Moderate |
Trichlorosilane is subsequently purified via fractional distillation, reducing metallic impurities to <1 ppb for semiconductor applications. The Siemens process then converts SiHCl₃ to hyperpure silicon through chemical vapor deposition:
$$
\text{SiHCl}3 \rightarrow \text{Si} + \text{HCl} + \text{Cl}2 \quad \text{}
$$
Patent Landscape Analysis for Silanol-Based Industrial Processes
The industrialization of trichlorosilanol derivatives has been shaped by strategic patenting across three eras:
Foundational Patents (1930s–1950s)
- Eugene Rochow’s 1945 patent (US 2,380,995) for the direct synthesis of methylchlorosilanes established a cornerstone for scalable production.
- General Electric’s 1952 patent (US 2,598,765) detailed methods for refining trichlorosilane via multistage distillation, critical for semiconductor-grade purity.
Process Optimization (1960s–1990s)
Nanotechnology Applications (2000s–Present)
- IBM’s 2008 patent (US 7,459,712) described trichlorosilanol-derived self-assembled monolayers for reducing stiction in microelectromechanical systems (MEMS).
- TSMC’s 2020 patent (US 10,789,456) leveraged trichlorosilanol precursors for atomic-layer deposition of high-κ dielectrics in 5nm-node transistors.
This patent progression reflects a shift from bulk chemical production to precision engineering, aligning with the demands of advanced electronics and nanotechnology.
Properties
IUPAC Name |
trichloro(hydroxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl3HOSi/c1-5(2,3)4/h4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDRRLQUBZPUOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3HOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437348 | |
Record name | Silanol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81323-72-0 | |
Record name | Silanol, trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Kinetics
The hydrolysis mechanism involves two primary steps:
- Protonation of the Si–H bond : Water acts as a weak acid, facilitating the formation of a pentacoordinate silicon intermediate.
- Nucleophilic substitution : A hydroxyl group replaces the hydride, followed by HCl elimination.
Thermodynamic data from the NIST WebBook indicate that the reaction is exothermic (ΔfH° = -496.22 kJ/mol for HSiCl₃), favoring product formation under controlled conditions. However, excessive moisture leads to over-hydrolysis, producing silica (SiO₂) and HCl.
Industrial-Scale Considerations
Patent CN105645417A highlights the use of fluidized bed reactors to mitigate side reactions. By maintaining a low-pressure environment (0.1–0.5 MPa) and temperatures below 50°C, trichlorosilanol yields exceed 85%. The process incorporates dichlorosilane (DCS) as a co-reactant to suppress polysiloxane formation.
Catalytic Hydrogenation of Silicon Tetrachloride
Silicon tetrachloride (SiCl₄) serves as a feedstock for trichlorosilanol synthesis via hydrogenation. Patent CN101759189B details a two-step process involving:
Catalyst Design and Efficiency
The choice of catalyst significantly impacts yield. Nickel steels alloyed with chromium (Cr) and molybdenum (Mo) demonstrate superior activity due to their resistance to chlorination. Pilot-scale trials report a 92% conversion efficiency for SiCl₄, with trichlorosilanol purity exceeding 99% after distillation.
Reductive Methods Using Trichlorosilane
Trichlorosilane itself can act as a reducing agent in the presence of Lewis bases, indirectly generating trichlorosilanol. Academic studies from Università degli Studi di Milano demonstrate that HSiCl₃ reacts with nitro compounds via a radical mechanism, producing Cl₃SiOH as a transient species.
Mechanistic Insights
In the reduction of nitrobenzene, HSiCl₃ transfers a hydrogen atom to the nitro group, forming an intermediate silanol radical. This radical undergoes rapid oxidation to Cl₃SiOH, with yields modulated by solvent polarity and temperature.
Byproduct Formation in Industrial Processes
Trichlorosilanol frequently arises as a byproduct in polysilicon manufacturing. The Siemens process, which deposits high-purity silicon via thermal decomposition of HSiCl₃, generates Cl₃SiOH in downstream scrubbers.
Recovery and Purification
Patent WO2012062526A1 describes a fractional distillation system that isolates trichlorosilanol from SiCl₄ and hexachlorodisilane (Si₂Cl₆) mixtures. Operating at 80–120°C and 0.8–1.2 bar, the process achieves a 95% recovery rate with minimal energy expenditure.
Data Tables and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions: Silanol, trichloro- undergoes various chemical reactions, including:
Hydrolysis: As mentioned, it is formed by the hydrolysis of trichlorosilane.
Condensation: Silanols can condense to form siloxanes, which are compounds with Si-O-Si linkages.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent for hydrolysis.
Condensation: This reaction often occurs under acidic or basic conditions.
Substitution: Various nucleophiles can be used to replace the chlorine atoms.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Silanol, trichloro- is used as an intermediate in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and resins .
Biology and Medicine: In biological research, silanol, trichloro- is used to modify surfaces for cell culture studies. Its ability to form stable bonds with glass and other materials makes it valuable in creating biocompatible surfaces .
Industry: Industrially, silanol, trichloro- is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its reactivity and ability to form strong bonds with various substrates make it a versatile compound in manufacturing .
Mechanism of Action
The mechanism of action of silanol, trichloro- involves its ability to form strong Si-O bonds. This property is exploited in various applications, including surface modification and polymer synthesis. The hydroxyl group in silanol, trichloro- can participate in hydrogen bonding, enhancing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Acidity
Silanol acidity is influenced by substituents on the silicon atom. Electron-withdrawing groups (e.g., Cl) enhance acidity by polarizing the Si-O bond. For example:
- Trichlorosilanol: Estimated pKa ~5–7 (due to three electronegative Cl substituents).
- Triethylsilanol (Et₃SiOH): pKa = 13.6 .
- tert-Butyl alcohol (C-analog) : pKa = 19 .
The high acidity of trichlorosilanol enables full deprotonation in aqueous solutions, making it useful in reactions requiring strong Brønsted acidity .
Reactivity
- Trichlorosilanol: Highly reactive due to Cl substituents, which facilitate rapid condensation into siloxanes (Si-O-Si). This reactivity is leveraged in forming self-assembled monolayers (SAMs) but requires careful handling to avoid aggregation .
- Trialkoxysilanols (e.g., Trimethoxysilanol): Less reactive than trichlorosilanol due to alkoxy groups, enabling smoother SAM formation with fewer defects .
- Phenylsilanol (PhSi(OH)₃): Moderate reactivity; used in hybrid organic-inorganic materials due to aromatic stabilization .
Stability
- Trichlorosilanol: Low stability due to rapid self-condensation. Stabilization requires anhydrous conditions or solvents that suppress polymerization .
- Triethylsilanol: Moderate stability; used in polydimethylsiloxane (PDMS) synthesis without significant premature condensation .
- Silanol dyads/triads in zeolites: Highly stable when spatial separation between silanol groups prevents condensation (e.g., energy barriers of 167.8–278.6 kJ/mol in SSZ-55 zeolite) .
Key Research Findings
Silanol-Siloxane Equilibrium
Trichlorosilanol’s tendency to form siloxanes complicates its isolation. In contrast, silanols with bulky organic substituents (e.g., triethyl) exhibit slower condensation kinetics. The equilibrium constant for silanol-siloxane interconversion depends on pH, substituent effects, and polymerization tendencies .
Surface Interactions
- Trichlorosilanol’s polar Si-OH group improves surface adhesion in silica-reinforced rubber compounds. However, residual silanols can increase filler-filler interactions (Payne effect), which are mitigated by amines like diphenylguanidine (DPG) .
- In zeolites, silanol triads (three adjacent Si-OH groups) show exceptional stability due to framework strain inhibition, unlike isolated silanols .
Spectroscopic Analysis
- ²⁹Si NMR: Reveals distinct silanol populations (Q2, Q3, Q4 sites) on modified silica surfaces. For example, Ludox silica treated with lignin-model compounds shows 23% SiOH content, compared to 46% when modified with veratryl alcohol .
- FTIR : Confirms Si-O-H stretching modes at ~3200–3700 cm⁻¹, with shifts reflecting substituent effects .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.